molecular formula C14H12FNO2 B14707544 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide CAS No. 13664-15-8

4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide

Cat. No.: B14707544
CAS No.: 13664-15-8
M. Wt: 245.25 g/mol
InChI Key: UBKDVJAGTJBATH-UHFFFAOYSA-N
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Description

4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, characterized by the presence of a fluorine atom, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide typically involves the acylation of 4-methylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

4-methylphenylamine+4-fluorobenzoyl chlorideThis compound\text{4-methylphenylamine} + \text{4-fluorobenzoyl chloride} \rightarrow \text{this compound} 4-methylphenylamine+4-fluorobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of 4-Fluoro-N-(4-methylphenyl)benzamide.

    Reduction: Formation of 4-Fluoro-N-(4-methylphenyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may also interact with signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • N-(4-methylphenyl)benzamide

Uniqueness

4-Fluoro-N-hydroxy-N-(4-methylphenyl)benzamide is unique due to the presence of both a fluorine atom and a hydroxy group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxy group enhances its ability to form hydrogen bonds, making it a versatile molecule for various applications .

Properties

CAS No.

13664-15-8

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-fluoro-N-hydroxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-10-2-8-13(9-3-10)16(18)14(17)11-4-6-12(15)7-5-11/h2-9,18H,1H3

InChI Key

UBKDVJAGTJBATH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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